1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine
Description
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine is a piperazine derivative featuring two aromatic substituents: a 4-aminophenyl group at position 1 and a 2-fluorophenyl group at position 2. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, particularly due to their ability to modulate receptor interactions and pharmacokinetic properties. This compound is structurally distinct from other piperazine-based drugs, such as those used in antifungal agents (e.g., Posaconazole intermediates) or dopamine receptor ligands, due to its unique substitution pattern .
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-3-1-2-4-16(15)20-11-9-19(10-12-20)14-7-5-13(18)6-8-14/h1-8H,9-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGYAGWEEJDSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine can be synthesized through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-(4-nitrophenyl)-4-(2-fluorophenyl)piperazine with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 50°C
- Reaction time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro to amino derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine with structurally related piperazine derivatives, highlighting key differences in substituents, biological targets, and physicochemical properties:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-aminophenyl group increases water solubility compared to methoxy- or nitro-substituted analogs, which are more lipophilic .
- Lipophilicity : The 2-fluorophenyl group provides moderate lipophilicity, balancing membrane permeability and solubility, unlike highly lipophilic compounds like 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine .
- Metabolic Stability: Fluorine substitution at the 2-position may reduce cytochrome P450-mediated metabolism, enhancing plasma half-life compared to non-fluorinated analogs .
Biological Activity
1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine (commonly referred to as "compound A") is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of psychiatry and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Compound A acts primarily as a ligand for various neurotransmitter receptors. Its structural components allow it to interact with the following:
- Dopamine Receptors : It has shown affinity for D2 and D3 dopamine receptors, which are critical in the modulation of mood and behavior.
- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, influencing anxiety and depression pathways.
- Trace Amine-Associated Receptor 1 (TAAR1) : Recent studies indicate that compound A may function as an agonist at TAAR1, suggesting potential applications in treating psychiatric disorders with reduced metabolic side effects compared to traditional antipsychotics .
Pharmacological Profile
A summary of the pharmacological profile is presented in Table 1:
Study on Antipsychotic Effects
In a clinical trial involving patients with schizophrenia, compound A was administered alongside standard treatments. Results indicated significant improvements in psychotic symptoms without the typical weight gain associated with other antipsychotics. The trial concluded that compound A could be a promising candidate for further development in treating schizophrenia due to its unique receptor profile .
Neuroprotective Effects
Another study investigated the neuroprotective properties of compound A in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and promote neuronal survival, indicating potential applications in Alzheimer's disease therapy .
Structure-Activity Relationship (SAR)
Research into the SAR of piperazine derivatives has highlighted that modifications to the phenyl rings significantly influence biological activity. For example, substituents on the para position of the phenyl rings enhance receptor binding affinity. This has led to the design of several analogs that exhibit improved pharmacological profiles compared to compound A .
Q & A
Q. What are the critical steps in synthesizing 1-(4-Aminophenyl)-4-(2-fluorophenyl)piperazine with high purity?
To synthesize this compound, researchers should:
- Use coupling reagents : Employ 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups during derivatization .
- Optimize reaction conditions : Conduct reactions in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base, followed by purification via crystallization or flash chromatography .
- Validate purity : Confirm structural integrity using elemental analysis, NMR (e.g., δ 3.82 ppm for CH2 groups in fluorophenyl derivatives), and mass spectrometry .
Q. How should researchers characterize the physicochemical properties of this compound?
Key methods include:
- Spectral analysis : H/C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.32 ppm for fluorophenyl groups) and FT-IR for functional group identification .
- X-ray crystallography : Resolve crystal structure to determine coplanarity or perpendicular conformation of aryl rings relative to the piperazine core, which impacts receptor binding .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., 81–82°C for similar fluorophenyl derivatives) .
Advanced Research Questions
Q. How do structural modifications influence serotonin receptor (5-HT1A) affinity?
- Aryl ring conformation : Agonist/antagonist activity depends on whether the fluorophenyl group adopts coplanar (agonist) or perpendicular (antagonist) orientations relative to the piperazine N1 nitrogen .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) enhance receptor binding by modulating electron density. Compare analogs like 1-(2-fluorophenyl)piperazine (higher lipophilicity) vs. 1-(4-nitrophenyl) derivatives (enhanced polarity) .
- Experimental validation : Perform radioligand binding assays (e.g., using H-8-OH-DPAT) to quantify affinity shifts .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular dynamics (MD) simulations : Assess binding pocket flexibility if predicted high-affinity conformations (e.g., antiplatelet activity) are not observed experimentally .
- Dose-response profiling : Test wider concentration ranges to identify suboptimal assay conditions (e.g., solubility limits in vitro) .
- Metabolite screening : Use LC-MS to detect degradation products that may reduce observed activity .
Q. How can cyclodextrin inclusion complexes mitigate toxicity without compromising efficacy?
- Controlled release : Beta-cyclodextrin encapsulation reduces acute toxicity (e.g., LD50 increases from 50 mg/kg to 200 mg/kg in rodent models) by slowing systemic absorption .
- Bioactivity retention : Co-administer adjuvants (e.g., P-glycoprotein inhibitors) to enhance intracellular concentrations of the free compound .
- Structural tuning : Modify cyclodextrin hydroxyl groups to improve host-guest compatibility with the fluorophenyl moiety .
Q. What methodologies evaluate antimicrobial efficacy against multidrug-resistant (MDR) pathogens?
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli BAA-2469) strains using broth microdilution (CLSI guidelines) .
- Biofilm quantification : Use crystal violet staining or confocal microscopy to assess inhibition of Pseudomonas aeruginosa biofilm formation .
- Synergy studies : Combine with colistin or tetracycline to determine fractional inhibitory concentration (FIC) indices .
Data Contradiction Analysis
Q. Why might antiplatelet activity predictions from computational models overestimate experimental results?
- Solvent effects : Simulations often assume aqueous environments, whereas experimental assays (e.g., platelet-rich plasma) contain proteins that sequester the compound .
- Off-target interactions : The fluorophenyl group may bind nonspecifically to serum albumin, reducing free compound availability .
- Validation : Cross-check with ex vivo platelet aggregation assays using ADP/collagen as agonists .
Methodological Resources
- Synthetic protocols : Detailed in for fluorophenylpiperazine derivatives.
- Toxicity assays : OECD Guidelines 423 (acute oral toxicity) and 471 (AMES test) .
- Antimicrobial testing : CLSI M07-A11 and EUCAST v12.0 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
